molecular formula C18H14F3N3O4 B2461668 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 941870-42-4

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2461668
CAS No.: 941870-42-4
M. Wt: 393.322
InChI Key: BTZGOYRHVHBGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4/c1-26-13-7-6-11(9-14(13)27-2)16-23-24-17(28-16)22-15(25)10-4-3-5-12(8-10)18(19,20)21/h3-9H,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZGOYRHVHBGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Dimethoxybenzohydrazide

The synthesis begins with the conversion of 3,4-dimethoxybenzoic acid to its hydrazide derivative. Reacting 3,4-dimethoxybenzoic acid (10 mmol) with hydrazine hydrate (15 mmol) in ethanol under reflux for 6 hours yields 3,4-dimethoxybenzohydrazide as a white crystalline solid (85% yield).

Key reaction parameters :

  • Solvent: Ethanol
  • Temperature: 78°C (reflux)
  • Characterization: $$ ^1H $$-NMR (400 MHz, DMSO-$$d_6$$): δ 9.82 (s, 1H, NH), 7.45–7.32 (m, 3H, Ar-H), 3.85 (s, 6H, OCH₃).

Cyclization to 5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine

The hydrazide undergoes cyclization with cyanogen bromide (BrCN) in alkaline conditions. A mixture of 3,4-dimethoxybenzohydrazide (5 mmol) and BrCN (6 mmol) in aqueous NaOH (10%, 20 mL) is stirred at 0°C for 4 hours, yielding the 2-amino-oxadiazole derivative (70% yield).

Optimization insights :

  • Excess BrCN improves cyclization efficiency but necessitates careful pH control (pH 9–10).
  • Lower temperatures minimize side reactions (e.g., hydrolysis).

Acylation of the 2-Amino Group

Preparation of 3-(Trifluoromethyl)benzoyl Chloride

3-(Trifluoromethyl)benzoic acid (10 mmol) is treated with thionyl chloride (20 mmol) in anhydrous dichloromethane (DCM) under reflux for 3 hours. Excess thionyl chloride is removed under vacuum to yield the acyl chloride (95% purity).

Coupling Reaction

The 2-amino-oxadiazole (5 mmol) is dissolved in DCM and cooled to 0°C. 3-(Trifluoromethyl)benzoyl chloride (6 mmol) and triethylamine (7 mmol) are added dropwise. The reaction proceeds at room temperature for 12 hours, affording the target compound after column chromatography (SiO₂, ethyl acetate/hexane 1:3) in 88% yield.

Critical parameters :

  • Base selection: Triethylamine outperforms pyridine in minimizing ester byproducts.
  • Solvent polarity: DCM ensures optimal solubility of both reactants.

Alternative Methodologies and Comparative Evaluation

Amidoxime Cyclization Route

An alternative pathway involves synthesizing the oxadiazole from an amidoxime intermediate:

  • Amidoxime formation : 3,4-Dimethoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (80°C, 8 hours).
  • Cyclization : The amidoxime is treated with trifluoroacetic anhydride (TFAA) in pyridine (0°C → RT, 4 hours) to form 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl trifluoroacetate.
  • Hydrolysis and amination : The trifluoroacetate group is hydrolyzed (NaOH, 50°C), and the resulting 2-hydroxy-oxadiazole is aminated via Mitsunobu reaction (DIAD, Ph₃P, NH₃).

Yield comparison :

Step Yield (%)
Amidoxime formation 92
Cyclization 75
Amination 60

This route, while feasible, suffers from lower overall yield (43%) compared to the hydrazide-cyclization method (62%).

Analytical Characterization and Quality Control

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, CONH), 8.12–7.98 (m, 4H, Ar-H), 7.05 (d, J = 8.4 Hz, 1H, Ar-H), 3.95 (s, 6H, OCH₃).
  • $$ ^{13}C $$-NMR : δ 165.2 (C=O), 159.1 (C-OCH₃), 132.4–118.2 (Ar-C), 124.5 (q, J = 272 Hz, CF₃).
  • HRMS (ESI+) : m/z 393.0921 [M+H]⁺ (calc. 393.0924).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) reveals a single peak at t₃ = 6.7 min, confirming >98% purity.

Industrial Scalability and Environmental Considerations

Solvent Recovery

Ethanol and DCM are recovered via distillation (75% efficiency), reducing waste generation.

Hazard Mitigation

  • Cyanogen bromide: Neutralized with NaHSO₃ before disposal.
  • TFAA: Quenched with ice-cold NaHCO₃.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via a two-step protocol common to 1,3,4-oxadiazole derivatives:

Step 1: Formation of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

  • Reactants : 3,4-Dimethoxybenzohydrazide and cyanogen bromide (or alternative cyclizing agents like POCl₃).

  • Mechanism : Cyclodehydration under reflux conditions forms the 1,3,4-oxadiazole core.

  • Conditions :

    ParameterValue
    SolventEthanol or acetonitrile
    Temperature80–100°C
    Yield~70–85%

Step 2: Amide Coupling

  • Reactants : 3-(Trifluoromethyl)benzoyl chloride and 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine.

  • Mechanism : Nucleophilic acyl substitution at the oxadiazole’s NH₂ group.

  • Conditions :

    ParameterValue
    SolventPyridine or DMF
    Temperature50–60°C
    CatalystDMAP (optional)
    Yield~45–60%

Key analytical data (from analogous compounds ):

  • ¹H NMR (DMSO-d₆) : δ 7.40–7.81 (aromatic protons), δ 3.85 (OCH₃).

  • ESI-MS : m/z 393.32 [M+H]⁺.

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole core participates in:

  • Nucleophilic Substitution : The C2 position reacts with electrophiles (e.g., alkyl halides) to form N-alkyl derivatives.

  • Ring-Opening Reactions : Under strong acidic/basic conditions, the oxadiazole ring hydrolyzes to form semicarbazide intermediates .

Methoxy Group Modifications

The 3,4-dimethoxyphenyl substituent undergoes:

  • Demethylation : Using BBr₃ or HI yields catechol derivatives, enhancing hydrogen-bonding capacity .

  • Electrophilic Substitution : Nitration or sulfonation at the phenyl ring’s meta/para positions (directed by methoxy groups) .

Trifluoromethyl Group Stability

The -CF₃ group is inert under most conditions but can participate in:

  • Radical Reactions : Photocatalytic C–H functionalization adjacent to CF₃ .

  • Cross-Couplings : Suzuki-Miyaura couplings using Pd catalysts (limited by steric hindrance) .

Derivatization for Bioactivity Optimization

Modifications of the parent compound have been explored to enhance pharmacological properties:

Derivative TypeReaction SchemeBiological Impact
Mannich Bases Condensation with formaldehyde/aminesImproved antimicrobial activity
Thioacetals Reaction with Lawesson’s reagentIncreased lipophilicity
Metal Complexes Coordination with Cu(II)/Zn(II) ionsEnhanced anticancer activity

Example :

  • N-Mannich Base Derivative :

    • Synthesis : React with morpholine and formaldehyde.

    • Activity : 2–4× stronger against S. aureus and E. coli vs. parent compound .

Stability Under Physiological Conditions

ConditionDegradation PathwayHalf-Life (pH 7.4, 37°C)
Acidic (pH < 3)Oxadiazole ring hydrolysis<2 hours
Neutral/Basic (pH 7–9)Methoxy demethylation>24 hours
Oxidative (H₂O₂)CF₃ group oxidation to COOH~6 hours

Key Research Findings

  • Antimicrobial Activity : The parent compound shows MIC values of 0.03–0.125 µg/mL against Gram-positive bacteria, outperforming ampicillin .

  • Enzyme Inhibition : Derivatives inhibit EGFR (IC₅₀ = 0.24 µM) and thymidine phosphorylase (IC₅₀ = 1.95 µM) .

  • SAR Insights :

    • Trifluoromethyl group critical for membrane penetration.

    • Methoxy groups enhance binding to hydrophobic enzyme pockets .

Gaps in Literature

  • No in vivo pharmacokinetic data for the parent compound.

  • Limited studies on photochemical reactivity.

  • Mechanistic details of CF₃ group participation in cross-couplings remain unexplored .

Scientific Research Applications

Research indicates that compounds containing the 1,3,4-oxadiazole nucleus exhibit a wide range of biological activities:

  • Anticancer Activity : N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide has shown significant anticancer effects in various cell lines. Notable results include:
    • NCI-H522 (% Growth Inhibition = 53.24)
    • K-562 (% Growth Inhibition = 47.22)
    • MOLT-4 (% Growth Inhibition = 43.87)
    • LOX-IMVI (% Growth Inhibition = 43.62)
    • HL-60(TB) (% Growth Inhibition = 40.30) .
  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent against various pathogens, indicating its utility in treating infections.
  • Antioxidant Activity : Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .

Chemistry

This compound serves as a building block in organic synthesis. It can be utilized in:

  • The development of more complex molecules.
  • As a reagent in various organic reactions to produce substituted derivatives.

Biology

In biological research, this compound is explored for:

  • Its bioactive properties that may lead to new therapeutic agents.
  • Mechanistic studies to understand its interaction with biological targets.

Medicine

The compound is being evaluated for its potential therapeutic applications:

  • As a drug candidate for cancer treatment.
  • For use in developing new antibiotics or antifungal agents.

Industry

In industrial applications, it is being investigated for:

  • The development of new materials with specific properties such as polymers and coatings that leverage its unique chemical structure .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in anticancer research. For instance:

  • A study demonstrated significant growth inhibition across multiple cancer cell lines, suggesting its potential as a lead compound for further drug development .
  • Investigations into its mechanism of action revealed interactions with specific cellular pathways that could be targeted for therapeutic interventions .

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Regulating the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
  • N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Uniqueness

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group and the oxadiazole ring, which confer distinct chemical properties and potential biological activities compared to similar compounds.

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, enzyme inhibition, and receptor interactions.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group and the trifluoromethyl substituent enhances its pharmacological profile. The oxadiazole moiety is particularly noted for its role in drug discovery as it contributes to the compound's ability to interact with various biological targets.

Anticancer Activity

Recent studies indicate that compounds containing the oxadiazole scaffold exhibit promising anticancer properties. For instance:

  • Cytotoxicity : Research has shown that derivatives of oxadiazoles can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). This compound has been evaluated for its cytotoxic effects against these cell lines.
    CompoundIC50_{50} Value (µM)Cell Line
    This compound10.5MCF-7
    Doxorubicin0.5MCF-7
    The above table illustrates that while the compound shows significant activity, it is less potent than established chemotherapeutics like Doxorubicin .

The mechanism by which this compound exerts its effects appears to involve:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer progression.
  • Receptor Modulation : Molecular docking studies suggest strong interactions with specific receptors related to tumor growth and survival pathways .

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in various biological assays:

  • Study on Apoptosis Induction : A recent study demonstrated that derivatives similar to this compound significantly increased p53 expression and activated caspase pathways in MCF-7 cells. This indicates a mechanism of action through apoptosis induction .
  • In Vivo Efficacy : In animal models, compounds with similar structures have been shown to reduce tumor size significantly when administered at specific dosages over a treatment period .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.